molecular formula C7H9N5O2S B13088522 1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine

1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine

Cat. No.: B13088522
M. Wt: 227.25 g/mol
InChI Key: VSPGUBFMZHURBC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolotriazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, with methyl and methylsulfonyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler pyrazolotriazine derivative.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfonyl group, in particular, contributes to its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H9N5O2S

Molecular Weight

227.25 g/mol

IUPAC Name

1,3-dimethyl-5-methylsulfonylpyrazolo[4,3-e][1,2,4]triazine

InChI

InChI=1S/C7H9N5O2S/c1-4-5-6(12(2)11-4)9-10-7(8-5)15(3,13)14/h1-3H3

InChI Key

VSPGUBFMZHURBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=C(N=N2)S(=O)(=O)C)C

Origin of Product

United States

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